3-Oxo-1-methylquinuclidinium iodide
CAS No.: 6659-51-4
VCID: VC0000019
Molecular Formula: C8H14INO
Molecular Weight: 267.11 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-Oxo-1-methylquinuclidinium iodide is a chemical compound that has been studied for its interactions with acetylcholinesterase (AChE) . Research indicates it acts as a reversible inhibitor of AChE, with a dissociation constant of 1.6 mM for the catalytic site and 4.8 mM for the allosteric (substrate inhibition) site . This compound is one of several quinuclidine derivatives that have been synthesized and investigated for their biological activities . Quinuclidine derivatives, in general, have garnered interest due to their chemical properties and potential applications in various fields . Studies have also explored conjugates of 3-oxo-1-methylquinuclidinium iodide with other compounds to evaluate their combined effects on acetylcholinesterase . For instance, conjugates with 2-hydroxyiminomethyl-1,3-dimethylimidazolium iodide linked by -(CH2)3- or -CH2-O-CH2- have been prepared and studied . These investigations aim to understand how combining different moieties within the same molecule affects their inhibitory properties on AChE . Similarly, 3-hydroxy-1-methylquinuclidinium iodide is a related compound that has been screened against acetylcholinesterase . |
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CAS No. | 6659-51-4 |
Product Name | 3-Oxo-1-methylquinuclidinium iodide |
Molecular Formula | C8H14INO |
Molecular Weight | 267.11 g/mol |
IUPAC Name | 1-methyl-1-azoniabicyclo[2.2.2]octan-3-one;iodide |
Standard InChI | InChI=1S/C8H14NO.HI/c1-9-4-2-7(3-5-9)8(10)6-9;/h7H,2-6H2,1H3;1H/q+1;/p-1 |
Standard InChIKey | SVZAZASMEQJJMZ-UHFFFAOYSA-M |
SMILES | C[N+]12CCC(CC1)C(=O)C2.[I-] |
Canonical SMILES | C[N+]12CCC(CC1)C(=O)C2.[I-] |
Synonyms | 3-quinuclidon methoiodide; 1-methyl-3-oxoquinuclidium iodide. |
Reference | - Dahlbom R. et al., /Cell Mol. Basis Cholinergic Funct./, Dowdall M. J. and Hawthorne J. N. Eds., Horwood, Chichester U.K., (1987) 347-354- Sterling et al., /Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives/, J. Neurochem.(1986). 46(14):1170-1175- Doukas P.H. et al., ibid, 355-1175- Baltzod F. et al., Biochem. Pharm. (1980). 29(18):2413-2416- Tamaru M. et al., Brain Res (1988). 473(2):205-226- Dowdall M.J. et al., in Cholinergic mechanisms and Psycopharmacology, Ed. D.J.Jenden, Plenum Press, N-Y, (1978). 359 |
PubChem Compound | 201716 |
Last Modified | Feb 18 2024 |
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